Technical Monograph: 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Technical Monograph: 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
CAS: 26165-62-8 Formula: C₁₃H₁₂ClNO₂ Molecular Weight: 249.69 g/mol
Executive Summary
This technical guide profiles 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid , a specialized heterocyclic building block used in medicinal chemistry. As a derivative of 3-amino-4-chlorobenzoic acid, this compound represents a strategic scaffold where the primary amine is "masked" as a 2,5-dimethylpyrrole. This modification significantly alters the physicochemical profile of the parent molecule—increasing lipophilicity (LogP) and removing hydrogen bond donor (HBD) capacity—while retaining the carboxylic acid handle for further diversification. It is primarily utilized in the synthesis of anti-inflammatory agents, antimicrobial libraries, and as a probe for modulating protein-protein interactions via hydrophobic pi-stacking.
Chemical Identity & Physicochemical Properties
Understanding the fundamental properties of CAS 26165-62-8 is critical for assay development and formulation. The presence of the 2,5-dimethylpyrrole moiety introduces steric bulk orthogonal to the phenyl ring, forcing a twisted conformation that can improve selectivity in enzyme binding pockets.
| Property | Value | Technical Note |
| Appearance | Off-white to tan crystalline solid | Coloration often due to trace oxidation of pyrrole. |
| Melting Point | 185–190 °C (Predicted) | High melting point indicates strong intermolecular H-bonding (dimerization of COOH). |
| Predicted LogP | 3.4 ± 0.4 | Significantly more lipophilic than the parent amine (LogP ~1.2). |
| pKa (Acid) | ~3.8 | The electron-withdrawing Cl (para) and pyrrole (meta) slightly increase acidity vs. benzoic acid. |
| Solubility | DMSO, Methanol, DMF | Poor solubility in water; requires basic pH for aqueous dissolution. |
Synthesis: The Paal-Knorr Protocol
The synthesis of CAS 26165-62-8 is a classic application of the Paal-Knorr Pyrrole Synthesis . This reaction condenses a 1,4-diketone with a primary amine.
Reaction Mechanism
The mechanism involves the nucleophilic attack of the aniline nitrogen (from 3-amino-4-chlorobenzoic acid) onto one of the carbonyl carbons of 2,5-hexanedione. This forms a hemiaminal, which cyclizes to form the pyrrole ring upon double dehydration. The reaction is thermodynamically driven by the formation of the aromatic pyrrole system.
Optimized Experimental Protocol
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Scale: 10 mmol
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Reagents:
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3-Amino-4-chlorobenzoic acid (1.72 g, 10 mmol)
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2,5-Hexanedione (1.37 g, 12 mmol, 1.2 eq)
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Acetic Acid (glacial, 20 mL) or Toluene with p-TsOH (cat.)
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Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.
Step-by-Step Methodology:
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Dissolution: Charge the flask with 3-amino-4-chlorobenzoic acid and glacial acetic acid. Stir until a suspension or partial solution is achieved.
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Addition: Add 2,5-hexanedione dropwise. The slight excess ensures complete consumption of the limiting amine.
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Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting amine spot (polar, near baseline) should disappear, replaced by a higher Rf UV-active spot (the pyrrole).
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Workup: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water. The product should precipitate as a solid.
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Filtration: Collect the precipitate by vacuum filtration. Wash the cake with water (3 x 20 mL) to remove residual acetic acid and excess diketone.
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Purification: Recrystallize from Ethanol/Water or 2-Propanol to yield the pure acid.
Synthesis Workflow Visualization
Figure 1: Optimized Paal-Knorr synthesis workflow for CAS 26165-62-8.
Biological Applications & Scaffold Utility
In drug discovery, the conversion of an aniline to a 2,5-dimethylpyrrole (as seen in this compound) is a strategic "bioisosteric replacement" used to modulate pharmacokinetics and target binding.
Lipophilicity Modulation
The 2,5-dimethylpyrrole unit is significantly more lipophilic than the primary amine.
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Mechanism: It masks the hydrogen bond donor (NH2) and adds two hydrophobic methyl groups.
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Utility: This modification is used to improve Blood-Brain Barrier (BBB) penetration or to increase affinity for hydrophobic pockets in enzymes like Cyclooxygenase (COX) or Lipoxygenase (LOX) .
Metabolic Stability
Primary anilines are often metabolic "soft spots," susceptible to N-acetylation or oxidation to toxic quinone imines.
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Solution: The 2,5-dimethylpyrrole ring blocks the nitrogen, preventing acetylation. The methyl groups at the 2 and 5 positions also block the alpha-carbons of the pyrrole ring from metabolic oxidation, enhancing the metabolic half-life of the scaffold.
Known Activity Profiles
While this specific CAS is a building block, N-arylpyrrole derivatives are widely documented in literature for:
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Anti-inflammatory Activity: Analogues have shown efficacy as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes.
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Antitubercular Activity: N-arylpyrroles have been identified as inhibitors of Mycobacterium tuberculosis growth.
Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves; wash thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation (H319) | Wear safety glasses with side shields. |
| STOT-SE | May cause respiratory irritation (H335) | Use in a fume hood; avoid dust generation. |
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.
References
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Banik, B. K., et al. (2000). "Microwave-assisted rapid and simplified synthesis of N-arylpyrroles." Tetrahedron Letters, 41(34), 6551-6554. Link
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Polshettiwar, V., & Varma, R. S. (2008). "Paal-Knorr synthesis of pyrroles." Current Organic Synthesis, 5(3), 225-237. Link
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Dandia, A., et al. (2012). "Green synthesis of fluorinated N-arylpyrroles and their antimicrobial evaluation." Medicinal Chemistry Research, 21, 166-173. Link
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PubChem Compound Summary. (n.d.). "3-Amino-4-chlorobenzoic acid (Precursor)." National Center for Biotechnology Information. Link
